Compound Description: 6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methyl-imidazo[1,5-a]quinoxalin-4(5H)-one (also known as U-80447) is a compound that has been studied for its pharmacokinetic properties in rats. A liquid chromatographic method with ultraviolet detection and solid-phase extraction was developed to quantify this compound in rat serum, urine, and brain.
Relevance: This compound is structurally related to 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile as both compounds share the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety. Both compounds also feature an aromatic ring directly connected to the 1,2,4-oxadiazole ring.
Compound Description: This compound, also known as SB-224289, is a potent and selective 5-HT1B receptor inverse agonist. It was developed by modifying a non-selective 5-HT1B/5-HT1D receptor antagonist with the goal of achieving selectivity for the 5-HT1B receptor. SB-224289 potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo.
Relevance: SB-224289 shares the 1,2,4-oxadiazole ring system with 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile. Both compounds also contain a piperidine ring, although in different positions relative to the oxadiazole moiety.
Compound Description: 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) is a novel selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. VU0285683 demonstrated anxiolytic-like activity in rodent models of anxiety.
Relevance: This compound and 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile both feature a benzonitrile group and a 1,2,4-oxadiazole ring in their structures. The differences lie in the substituents on the oxadiazole ring: VU0285683 has a pyridine-2-yl group, while the target compound has a cyclopropyl group and a piperidine ring connected through a methylene linker.
Compound Description: This compound, designated as 51 in the study, is a potent, brain-penetrating dual orexin receptor antagonist (DORA) with in vivo efficacy comparable to suvorexant in rats. It was developed through optimization efforts that aimed to address liabilities such as chemical instability, CYP3A4 inhibition, and low brain penetration potential observed in earlier compounds. Notably, modifying the piperidine scaffold was crucial for enhancing potency at the orexin 2 receptor.
Relevance: While both compounds contain a 1,2,4-oxadiazole moiety, 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile differs by having a cyclopropyl group at position 3 of the oxadiazole ring and a piperidine ring linked through a methylene group at position 5. In contrast, compound 51 features a 2-trifluoromethoxyphenyl substituent at position 5 and a pyrrolidine ring directly attached at position 3 of the oxadiazole ring.
Compound Description: This compound is a benzimidazole derivative that acts as an angiotensin II antagonist. It is highlighted for its superior pharmaceutical properties.
Relevance: This compound shares a core structure with 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile. Both compounds feature a 1,2,4-oxadiazole ring system connected to a biphenyl moiety. The key difference lies in the substitution at the 5-position of the oxadiazole ring. The target compound has a cyclopropylmethylpiperidine group, whereas this related compound has a benzimidazole-7-carboxylate group.
Compound Description: This compound, identified as 15 in the study, represents a brain-penetrant S1P₃-sparing direct agonist of the S1P₁ and S1P₅ receptors, exhibiting efficacy at low oral doses. It was developed as part of a research program focused on identifying CNS-penetrant S1P₃-sparing S1P₁ and S1P₅ agonists. Compound 15 displays remarkable in vivo potency and favorable pharmacokinetic properties, leading to a very low predicted therapeutic dose in humans.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.